Cas no 2097866-22-1 (4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile)

4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile
- AKOS032461501
- F6549-6961
- 4-[3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-3-oxopropyl]benzonitrile
- 4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile
- 2097866-22-1
-
- Inchi: 1S/C18H19N3O3/c19-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-17(23)7-8-18(21)24/h1-4,15H,5-8,10-12H2
- InChI Key: RZYJVRRXBWGDFP-UHFFFAOYSA-N
- SMILES: O=C(CCC1C=CC(C#N)=CC=1)N1CC(CN2C(CCC2=O)=O)C1
Computed Properties
- Exact Mass: 325.14264148g/mol
- Monoisotopic Mass: 325.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.5Ų
- XLogP3: 0.3
4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-6961-30mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-50mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-20μmol |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-75mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-10μmol |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-15mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-5μmol |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-20mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-40mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6549-6961-4mg |
4-(3-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
2097866-22-1 | 4mg |
$66.0 | 2023-09-08 |
4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile Related Literature
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile
Comprehensive Overview of 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile (CAS No. 2097866-22-1)
4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzonitrile core linked to a dioxopyrrolidinylmethylazetidine moiety, makes it a subject of interest for drug discovery and targeted therapy development. The compound's CAS No. 2097866-22-1 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.
The growing demand for novel small-molecule therapeutics has propelled interest in compounds like 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile. Recent trends in AI-driven drug discovery and precision medicine have highlighted the need for structurally diverse molecules that can interact with specific biological targets. This compound's azetidine and pyrrolidinone functionalities are particularly noteworthy, as these motifs are frequently explored in the design of kinase inhibitors and protease modulators.
From a synthetic chemistry perspective, the benzonitrile group in CAS No. 2097866-22-1 offers versatile reactivity for further derivatization, making it a valuable building block in medicinal chemistry. Researchers are increasingly investigating its potential as a PROTAC (Proteolysis Targeting Chimera) component, a hot topic in modern drug development. The compound's ability to potentially form stable interactions with biological targets aligns with current industry focus on protein degradation therapies.
Analytical characterization of 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are frequently searched topics in chemical research databases. The compound's stability profile and solubility characteristics are crucial parameters being investigated, especially in the context of bioavailability optimization - a key concern in pharmaceutical development.
In the context of intellectual property, CAS No. 2097866-22-1 has appeared in several patent applications related to inflammatory disease treatments and oncological indications. This aligns with current pharmaceutical industry priorities and responds to frequent search queries about new cancer drug candidates. The compound's structural features suggest potential as a covalent inhibitor, a class of therapeutics gaining attention for their prolonged target engagement.
Environmental and safety considerations for 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper chemical safety practices remain essential, reflecting the growing public interest in green chemistry and sustainable research methodologies.
The commercial availability of CAS No. 2097866-22-1 through specialty chemical suppliers has facilitated its investigation in academic and industrial settings. Current market trends show increasing demand for such highly functionalized heterocycles, particularly from pharmaceutical companies engaged in fragment-based drug discovery programs. This compound's balanced molecular weight and complexity make it suitable for hit-to-lead optimization studies.
Future research directions for 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile may explore its potential in neurological disorders, given the increasing prevalence of searches related to neurodegenerative disease treatments. The compound's structural features suggest possible blood-brain barrier permeability, a critical factor in CNS drug development. Additionally, its potential application in antibody-drug conjugates represents another promising avenue aligned with current therapeutic trends.
From a regulatory standpoint, compounds like CAS No. 2097866-22-1 undergo rigorous characterization before clinical evaluation. This process reflects the pharmaceutical industry's commitment to drug safety and efficacy, topics that consistently rank high in healthcare-related searches. The compound's development pathway serves as a case study in modern pharmacokinetic optimization strategies.
In conclusion, 4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile represents an intriguing chemical entity with multiple potential applications in life sciences. Its study contributes to broader understanding of structure-activity relationships in medicinal chemistry while addressing current research priorities in targeted therapy development. As scientific interest continues to grow, this compound will likely remain relevant in discussions about innovative drug design and therapeutic breakthroughs.
2097866-22-1 (4-(3-{3-(2,5-dioxopyrrolidin-1-yl)methylazetidin-1-yl}-3-oxopropyl)benzonitrile) Related Products
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)


